molecular formula C15H12FNO3 B2649876 2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone CAS No. 866010-40-4

2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone

Cat. No.: B2649876
CAS No.: 866010-40-4
M. Wt: 273.263
InChI Key: HLBFFOLSSBLNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone is an organic compound with the molecular formula C15H12FNO3. It is characterized by the presence of a fluorophenoxy group attached to an isoindolinone core, which imparts unique chemical and physical properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone typically involves the reaction of 3-fluorophenol with phthalic anhydride to form an intermediate, which is then subjected to further reactions to introduce the hydroxyl group and complete the isoindolinone structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature controls .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted isoindolinones .

Scientific Research Applications

2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity and specificity, while the isoindolinone core contributes to its overall stability and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenoxy derivatives and isoindolinone analogs, such as:

Uniqueness

2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and stability compared to its analogs .

Properties

IUPAC Name

2-[(3-fluorophenoxy)methyl]-3-hydroxy-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c16-10-4-3-5-11(8-10)20-9-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8,14,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBFFOLSSBLNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(N(C2=O)COC3=CC(=CC=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.